(S)-Tetrahydrofurfurylamine

Description

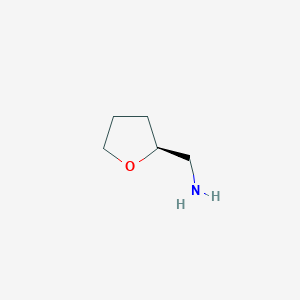

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-oxolan-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-5-2-1-3-7-5/h5H,1-4,6H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOGYQAEJGADFJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](OC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348926 | |

| Record name | (S)-(+)-Tetrahydrofurfurylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7175-81-7 | |

| Record name | (S)-(+)-Tetrahydrofurfurylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-Tetrahydrofurfurylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of (S)-Tetrahydrofurfurylamine

An In-depth Technical Guide to the Physical Properties of (S)-Tetrahydrofurfurylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of this compound, a versatile chiral amine intermediate. The information is presented to support research, development, and manufacturing activities in the pharmaceutical and chemical industries.

Chemical Identity

-

Chemical Name: (S)-(Tetrahydrofuran-2-yl)methanamine

-

Common Synonyms: (S)-(+)-2-(Aminomethyl)tetrahydrofuran, (S)-(+)-Tetrahydrofurfurylamine

-

Chemical Structure:

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are critical for handling, storage, and application in various chemical syntheses.

| Property | Value | Units | Conditions |

| Appearance | Clear, colorless to light yellow liquid | - | Ambient |

| Boiling Point | 55 [1][2][3][4] | °C | at 18 mmHg |

| 153-154 [5] | °C | at 744 mmHg | |

| Density | 0.98 [1][2][3][4] | g/mL | at 25 °C |

| Refractive Index | 1.455 [1][2][3][4] | n20/D | at 20 °C |

| Optical Activity | +12 [1][2][3] | ° | c = 2 in chloroform, at 20°C |

| +13.5 [4] | ° | c = 4 in methanol | |

| Flash Point | 46 [2][3] | °C | Closed cup |

| Solubility | Soluble in methanol [4]and miscible with water. [6] | - | - |

| pKa | 9.47 ± 0.29 | - | Predicted |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of liquid amines like this compound. These are based on established standard methods.

Boiling Point Determination (Distillation Range)

The boiling point is determined using a distillation method, consistent with standards such as ASTM D1078. [7][8][9][10][11]

-

Principle: This method measures the temperature range over which a liquid boils as it is distilled under controlled conditions.

-

Apparatus: Distillation flask, condenser, heating mantle, calibrated thermometer or temperature probe, and a graduated receiving cylinder.

-

Procedure:

-

A measured volume of the sample is placed in the distillation flask with boiling chips.

-

The apparatus is assembled, ensuring all connections are secure and the thermometer bulb is correctly positioned.

-

The sample is heated at a controlled rate to produce distillate at a steady rate (typically 3-5 mL/min). [12] 4. The temperature at which the first drop of distillate falls from the condenser is recorded as the initial boiling point.

-

The temperature is continuously monitored as the distillation proceeds.

-

The final boiling point is the temperature observed when the last of the liquid evaporates from the flask.

-

Atmospheric pressure is recorded and the observed boiling point is corrected to standard pressure if necessary.

-

Density Measurement

The density of the liquid is typically measured using a digital density meter, following principles outlined in methods like ASTM D4052. [6][13][14][15][16]

-

Principle: A small sample of the liquid is introduced into an oscillating U-tube. The density is calculated from the change in the oscillation frequency of the tube. [6][17]* Apparatus: Digital density meter with a temperature-controlled cell, syringe for sample injection.

-

Procedure:

-

The instrument is calibrated using dry air and a reference standard of known density (e.g., pure water).

-

The measurement cell is thermostated to the desired temperature (e.g., 25 °C).

-

A representative sample is drawn into a syringe, ensuring no air bubbles are present.

-

The sample is injected into the measurement cell. The absence of bubbles in the cell should be confirmed. [14] 5. The instrument measures the oscillation period and calculates the density.

-

The cell is cleaned and dried before the next measurement.

-

Refractive Index Measurement

The refractive index is determined using a refractometer, in accordance with standard methods like ASTM D1218. [1][2][3][5]

-

Principle: This method measures the refractive index of transparent liquids by observing the angle at which light is refracted as it passes through the sample.

-

Apparatus: A calibrated refractometer (e.g., Abbé refractometer) with a light source (typically a sodium D line at 589 nm) and a temperature-controlled prism. [2]* Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

The prism temperature is set to the specified temperature (e.g., 20 °C).

-

A few drops of the sample are placed on the lower prism.

-

The prisms are closed and locked.

-

The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale.

-

The prisms are cleaned thoroughly after the measurement.

-

Optical Activity (Specific Rotation) Measurement

The optical rotation is measured using a polarimeter to determine the specific rotation of the chiral compound.

-

Principle: A beam of plane-polarized light is passed through a solution of the chiral sample. The angle to which the plane of light is rotated is measured. The specific rotation is a standardized value calculated from this observed rotation. [18][19]* Apparatus: Polarimeter, a specific light source (usually sodium D-line), a polarimeter cell of known path length (e.g., 1 dm), and volumetric glassware.

-

Procedure:

-

A solution of the amine is prepared at a known concentration (c) in a suitable solvent (e.g., chloroform or methanol).

-

The polarimeter is calibrated by measuring the rotation of the pure solvent (blank).

-

The polarimeter cell is filled with the sample solution, ensuring no air bubbles are in the light path. [20] 4. The cell is placed in the polarimeter, and the observed angle of rotation (α) is measured.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where 'l' is the path length in decimeters. [19]

-

Flash Point Determination

The flash point is determined using a closed-cup tester, following a method such as ASTM D93 (Pensky-Martens). [4][21][22][23][24][25]

-

Principle: The sample is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite to produce a flash. [24]* Apparatus: Pensky-Martens closed-cup flash point tester, calibrated thermometer or temperature probe.

-

Procedure:

-

The test cup is filled with the sample to the specified level.

-

The lid is secured, and the apparatus is assembled.

-

Heating and stirring are initiated at the rates specified by the standard.

-

As the temperature approaches the expected flash point, the ignition source is dipped into the cup at regular temperature intervals.

-

The temperature at which a distinct flash is observed inside the cup is recorded as the flash point.

-

The result is corrected for barometric pressure.

-

Solubility Assessment

A qualitative assessment of solubility is performed by mixing the amine with various solvents.

-

Principle: The miscibility or solubility of the amine in a solvent is determined by visual inspection after vigorous mixing.

-

Apparatus: Test tubes, vortex mixer or shaker, graduated pipettes.

-

Procedure:

-

A small, measured amount of the amine is placed in a test tube.

-

A measured volume of the solvent (e.g., water, methanol, ether) is added in portions.

-

After each addition, the mixture is vigorously agitated.

-

The mixture is visually inspected for homogeneity (miscibility) or the dissolution of the amine (solubility). The formation of a single liquid phase indicates solubility or miscibility. [26]

-

Visualization of Experimental Workflow

The logical flow for the characterization of the physical properties of this compound is depicted below.

Caption: A flowchart illustrating the experimental workflow for determining the key physical properties of this compound.

References

- 1. matestlabs.com [matestlabs.com]

- 2. scribd.com [scribd.com]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 5. store.astm.org [store.astm.org]

- 6. ASTM D4052 - eralytics [eralytics.com]

- 7. petrolube.com [petrolube.com]

- 8. store.astm.org [store.astm.org]

- 9. store.astm.org [store.astm.org]

- 10. Federal & State Regulations | ASTM D1078 Standard test method for distillation range of volatile organic liquids | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]

- 11. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 14. store.astm.org [store.astm.org]

- 15. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 16. store.astm.org [store.astm.org]

- 17. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 18. Specific rotation - Wikipedia [en.wikipedia.org]

- 19. Ch 7: Optical Activity [chem.ucalgary.ca]

- 20. rudolphresearch.com [rudolphresearch.com]

- 21. petrolube.com [petrolube.com]

- 22. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 23. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 24. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 25. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 26. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to the Synthesis and Purification of (S)-Tetrahydrofurfurylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of (S)-Tetrahydrofurfurylamine, a valuable chiral intermediate in the pharmaceutical industry. The document details various synthetic methodologies, including catalytic reductive amination and enantioselective approaches, alongside robust purification protocols. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized to facilitate understanding.

Synthesis of Tetrahydrofurfurylamine

The industrial production of tetrahydrofurfurylamine primarily relies on the catalytic hydrogenation of furfural or furfurylamine. The synthesis of the enantiomerically pure (S)-form can be achieved through either chiral resolution of the racemic mixture or by asymmetric synthesis.

Racemic Synthesis via Reductive Amination

A common and cost-effective method for producing racemic tetrahydrofurfurylamine is the liquid-phase catalytic hydrogenation of furfural in the presence of ammonia. This process typically utilizes nickel or cobalt-based catalysts.[1]

Experimental Protocol: Two-Step Reductive Amination of Furfural [1]

-

Step 1: Furfurylamine Synthesis: A mixture of furfural and 2 to 10 moles of ammonia per mole of furfural is reacted at a temperature between 20°C and 100°C.

-

Step 2: Tetrahydrofurfurylamine Synthesis: The hydrogen pressure is increased to at least 5 kg/cm ², and the reaction temperature is elevated to between 70°C and 160°C to facilitate the hydrogenation of the furan ring, yielding tetrahydrofurfurylamine.[1] A 93% yield of tetrahydrofurfurylamine from furfural has been reported using this two-step process.[1]

Alternatively, furfurylamine can be directly hydrogenated to tetrahydrofurfurylamine in an aqueous solution.

Experimental Protocol: Hydrogenation of Furfurylamine [2]

-

An aqueous solution of furfurylamine is charged into a hydrogenation vessel with a nickel hydrogenation catalyst.

-

Hydrogen is introduced at a pressure ranging from 500 to 2000 pounds per square inch.

-

The temperature is maintained between 50°C and 100°C until the absorption of hydrogen ceases.[2]

-

The catalyst is removed by filtration, and the resulting solution is distilled to purify the tetrahydrofurfurylamine.[2]

Enantioselective Synthesis and Resolution

Achieving the desired (S)-enantiomer of tetrahydrofurfurylamine can be accomplished through several strategies, including chiral resolution of the racemic mixture and asymmetric synthesis.

Chiral resolution is a widely used technique for separating enantiomers from a racemic mixture.[3][] This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization due to their different solubilities.[3][]

Experimental Protocol: Chiral Resolution using a Chiral Acid

-

A racemic mixture of tetrahydrofurfurylamine is reacted with a chiral acid (e.g., tartaric acid) in a suitable solvent to form diastereomeric salts.

-

The solution is allowed to crystallize. Due to differences in solubility, one diastereomer will preferentially crystallize.

-

The crystallized diastereomeric salt is isolated by filtration.

-

The pure enantiomer is recovered by treating the diastereomeric salt with a base to remove the chiral resolving agent.

The choice of resolving agent and solvent is critical and often requires empirical optimization.

Enzymatic resolution offers a highly selective method for obtaining the desired enantiomer. For the synthesis of (S)-amines, a kinetic resolution using an (R)-selective transaminase can be employed. The enzyme selectively consumes the (R)-enantiomer, leaving the desired (S)-enantiomer in high enantiomeric excess.[5]

Asymmetric Synthesis

Asymmetric hydrogenation using chiral catalysts is another approach to directly synthesize the (S)-enantiomer.[5] This method involves the use of transition metal catalysts (e.g., Ruthenium or Rhodium) complexed with chiral ligands, such as BINAP.[5] The chiral environment created by the catalyst directs the hydrogenation to produce one enantiomer preferentially.

Purification of this compound

Purification is a critical step to ensure the high purity required for pharmaceutical applications. The primary methods for purifying tetrahydrofurfurylamine are distillation and chromatography.

Distillation

Fractional distillation is effective for separating tetrahydrofurfurylamine from solvents and other impurities with different boiling points. The boiling point of tetrahydrofurfurylamine is approximately 55°C at 18 mmHg.[6] For the separation of unreacted furfurylamine, an azeotropic distillation with water at around 99°C can be performed.[2]

Column Chromatography

For achieving very high purity, particularly for removing isomeric impurities, column chromatography is employed. The choice of stationary phase and eluent system depends on the specific impurities to be removed.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₅H₁₁NO | [6] |

| Molecular Weight | 101.15 g/mol | [6] |

| Boiling Point | 55 °C / 18 mmHg | [6] |

| Density | 0.98 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.455 | [6] |

| Optical Activity | [α]20/D +12° (c = 2 in chloroform) | [6] |

| CAS Number | 7175-81-7 | [6] |

Table 1: Physicochemical Properties of this compound

| Synthetic Route | Catalyst/Reagent | Yield | Enantiomeric Excess (ee) | Reference |

| Reductive Amination of Furfural (Two-Step) | Nickel/Cobalt | 93% | Racemic | [1] |

| Reductive Amination of Furfuryl Alcohol | Raney® Nickel | 94% | Racemic | [7][8] |

| Chiral Resolution | Chiral Resolving Agents | - | >98% (achievable) | [5] |

| Enzymatic Resolution | Transaminase | - | High | [5] |

| Asymmetric Hydrogenation | Ru/Rh with Chiral Ligand | - | High | [5] |

Table 2: Comparison of Synthetic Routes to Tetrahydrofurfurylamine

Visualized Workflows

The following diagrams illustrate the key processes described in this guide.

Figure 1: Synthetic pathways to this compound.

References

- 1. US4598159A - Process for producing furfurylamine and/or tetrahydrofurfurylamine - Google Patents [patents.google.com]

- 2. US2739159A - Process for the preparation of tetrahydrofurfurylamine - Google Patents [patents.google.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. Tetrahydrofurfurylamine | High Purity | RUO Supplier [benchchem.com]

- 6. (S)-(+)-Tetrahydrofurfurylamine 97 7175-81-7 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Technical Guide: Spectroscopic Analysis of (S)-Tetrahydrofurfurylamine

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for (S)-Tetrahydrofurfurylamine (CAS: 7175-81-7), a valuable chiral amine in chemical synthesis. The document outlines characteristic Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data and provides standardized protocols for their acquisition.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. The following tables summarize the expected chemical shifts for ¹H NMR and ¹³C NMR, and the characteristic vibrational frequencies for IR spectroscopy.

¹H NMR Spectroscopy Data

The proton NMR spectrum of this compound in a solvent like CDCl₃ is expected to show distinct signals corresponding to the different proton environments in the molecule. The hydrogens on carbons adjacent to the nitrogen and oxygen atoms are deshielded and thus appear further downfield.[1][2]

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ (Amine) | 1.0 - 2.5 (broad) | Singlet (broad) | 2H |

| H-2 (CH-O) | 3.9 - 4.1 | Multiplet | 1H |

| H-5 (CH₂-O) | 3.6 - 3.8 | Multiplet | 2H |

| H-6 (CH₂-N) | 2.6 - 2.8 | Multiplet | 2H |

| H-3, H-4 (CH₂-CH₂) | 1.5 - 2.0 | Multiplet | 4H |

Note: The amine proton signal is often broad and its chemical shift can vary with concentration and solvent. Adding D₂O will cause the signal to disappear, which can be used for confirmation.[1][2]

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Carbons bonded to heteroatoms (oxygen and nitrogen) are deshielded and resonate at higher chemical shifts.

| Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 (CH-O) | 78 - 82 |

| C-5 (CH₂-O) | 67 - 71 |

| C-6 (CH₂-N) | 45 - 49 |

| C-3, C-4 (CH₂-CH₂) | 25 - 30 |

Infrared (IR) Spectroscopy Data

The IR spectrum is used to identify the functional groups present in the molecule. This compound is a primary amine, which has characteristic N-H stretching vibrations.[2]

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Asymmetric & Symmetric) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| N-H Bend (Scissoring) | 1590 - 1650 | Medium |

| C-O-C Stretch (Ether) | 1050 - 1150 | Strong |

| C-N Stretch | 1020 - 1250 | Medium |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra for liquid amine samples like this compound.

NMR Spectroscopy Protocol

This protocol outlines the steps for preparing and analyzing a sample using a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Sample Preparation:

-

In a clean, dry NMR tube, add approximately 5-10 mg of this compound.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent choice is critical as its residual peak will be used for spectral referencing.

-

Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. A sufficient number of scans (e.g., 8 or 16) should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

Process the spectra by applying Fourier transform, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

IR Spectroscopy (FTIR-ATR) Protocol

The Attenuated Total Reflectance (ATR) technique is ideal for analyzing liquid samples directly without extensive preparation.[3]

-

Sample Preparation & Background:

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent like isopropanol and allowing it to dry completely.[4]

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place a single drop of this compound directly onto the center of the ATR crystal.

-

If using a pressure clamp, apply consistent pressure to ensure good contact between the liquid sample and the crystal.[3]

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added in the mid-IR range (4000-400 cm⁻¹) to achieve a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically perform a background subtraction.

-

Identify and label the peaks corresponding to the key functional group vibrations.

-

Visualized Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analyses described.

Caption: General workflow for NMR and IR spectroscopic analysis.

Caption: Relationship between molecular structure and spectroscopic data.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Commercial Sourcing and Application of Enantiomerically Pure (S)-Tetrahydrofurfurylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of enantiomerically pure (S)-Tetrahydrofurfurylamine, a critical chiral building block in pharmaceutical and chemical synthesis. This document offers a comparative analysis of supplier specifications, detailed experimental protocols for common synthetic transformations, and visual representations of key workflows and logical relationships to aid researchers in sourcing and utilizing this important reagent.

Commercial Supplier Analysis

This compound is available from a range of chemical suppliers. While purity levels are generally high, specifications regarding enantiomeric excess (e.e.) are not always explicitly stated on publicly available documentation. Researchers should always request lot-specific Certificates of Analysis (CoA) for detailed information. The following table summarizes publicly available data from prominent suppliers.

| Supplier | Product Number | Stated Purity/Assay | Optical Rotation ([α]D) | Physical Form | CAS Number |

| Sigma-Aldrich | 412945 | 97%[1] | +12° (c=2 in chloroform)[1] | Liquid[1] | 7175-81-7[1] |

| TCI America (via Fisher Scientific) | T2425 | ≥98.0% (GC) | Not specified | Liquid | 7175-81-7 |

| BOC Sciences | 7175-81-7 | >98.0% (GC) | Not specified | Clear colorless liquid | 7175-81-7 |

| MedchemExpress | HY-W010600 | ≥95.0% (NMR)[2] | Not specified | Colorless to light yellow liquid[2] | 7175-81-7[2] |

| Chem-Impex | 01775 | ≥97% (GC) | Not specified | Clear yellow liquid | 7175-81-7 |

Note: The absence of a specified optical rotation or enantiomeric excess value does not imply a racemic mixture, but rather that the data was not found on the public product page. It is crucial to contact the supplier for a comprehensive CoA to confirm the enantiopurity of a specific lot.

The Critical Role of Supplier Specifications in Research and Development

The quality of starting materials is paramount in drug discovery and development. The purity and enantiomeric excess of this compound directly impact the outcome of synthetic steps and the purity of the final active pharmaceutical ingredient (API).

Experimental Protocols

The following are detailed experimental protocols for common synthetic transformations involving this compound.

Boc Protection of this compound

This protocol describes a standard procedure for the protection of the primary amine functionality with a tert-butyloxycarbonyl (Boc) group, a common step to modulate reactivity in multi-step syntheses.

Materials:

-

This compound (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

-

Purify the product by flash column chromatography on silica gel if necessary.

Amide Synthesis via Carboxylic Acid Coupling

This protocol outlines a general method for the formation of a chiral amide by coupling this compound with a carboxylic acid.

Materials:

-

Carboxylic acid (1.0 eq)

-

This compound (1.0 eq)

-

Titanium(IV) chloride (TiCl₄) (3.0 eq)[3]

-

Pyridine (solvent)[3]

-

Toluene

-

1 N Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of the carboxylic acid in pyridine in a screw-capped vial, add TiCl₄ followed by this compound.[3]

-

Tightly seal the vial and heat the reaction mixture to 85 °C.[3]

-

Stir the mixture for approximately 2 hours, monitoring for the complete consumption of the carboxylic acid by TLC.[3]

-

After cooling the reaction mixture, remove the pyridine by co-evaporation with toluene.[3]

-

Treat the residue with a 1 N aqueous HCl solution and extract the product with dichloromethane (3x).[3]

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting amide by flash column chromatography.

Visualized Experimental Workflow: Amide Synthesis

The following diagram illustrates the key steps in the synthesis of a chiral amide using this compound.

Conclusion

This compound is a readily available chiral amine from several commercial suppliers. For applications in research and drug development, it is imperative that scientists and professionals meticulously evaluate supplier specifications, with a particular focus on enantiomeric purity. The experimental protocols provided herein offer a starting point for the synthetic application of this versatile building block. By understanding the interplay between material quality and experimental outcome, researchers can enhance the efficiency and reproducibility of their synthetic endeavors.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (S)-Tetrahydrofurfurylamine

For Immediate Release

This technical guide provides a comprehensive overview of the safety and handling precautions for (S)-Tetrahydrofurfurylamine, a critical reagent for researchers, scientists, and professionals in drug development. Adherence to these guidelines is paramount to ensure a safe laboratory environment and the integrity of research outcomes.

Chemical and Physical Properties

This compound is a flammable and corrosive liquid that requires careful handling. A summary of its key physical and chemical properties is presented in Table 1. These values have been determined using standardized testing methodologies.

| Property | Value | Experimental Protocol |

| Molecular Formula | C₅H₁₁NO | - |

| Molecular Weight | 101.15 g/mol | - |

| Appearance | Colorless to light yellow liquid | Visual Inspection |

| Boiling Point | 55 °C at 18 mmHg | OECD Guideline 103: Boiling Point. This method involves heating the substance and observing the temperature at which the vapor pressure equals the atmospheric pressure. Common techniques include using an ebulliometer, the dynamic method, or distillation methods.[1] |

| Flash Point | 46 °C (114.8 °F) - closed cup | ASTM D93: Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester. A sample is heated in a closed cup, and an ignition source is periodically introduced into the vapor space to determine the lowest temperature at which the vapors ignite.[2][3][4][5][6] |

| Density | 0.98 g/mL at 25 °C | Standard density determination methods (e.g., using a pycnometer or hydrometer). |

| Refractive Index | n20/D 1.455 | Measured using a refractometer. |

Toxicological Profile and Hazard Identification

This compound is classified as a hazardous substance with the potential to cause skin irritation, serious eye irritation, and respiratory irritation. It is also a flammable liquid.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[7] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[7] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[7] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[7] |

Experimental Protocols for Toxicity Assessment

The toxicological data for this compound is typically generated using standardized OECD guidelines to ensure reproducibility and international acceptance.

-

Acute Oral Toxicity (OECD Guideline 420, 423, or 425): These guidelines describe methods to assess the short-term toxic effects of a substance after oral administration. The Fixed Dose Procedure (420), Acute Toxic Class Method (423), or Up-and-Down Procedure (425) are used to determine the LD50 value, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals tested. The procedure involves administering the substance to animals (typically rats) at various dose levels and observing them for signs of toxicity and mortality over a set period.[8][9][10][11][12][13][14][15]

-

Skin Irritation (OECD Guideline 404 & 439): This assessment determines the potential of a substance to cause reversible inflammatory changes to the skin. The in vivo method (TG 404) involves applying the substance to the shaved skin of a rabbit and observing for signs of erythema (redness) and edema (swelling) over a period of up to 14 days.[16][17] The in vitro method (TG 439) utilizes reconstructed human epidermis models to assess cell viability after exposure to the chemical. A reduction in viability below a certain threshold indicates irritation potential.[18][19][20][21][22][23][24]

-

Eye Irritation (OECD Guideline 405 & 492): This test evaluates the potential of a substance to cause damage to the eye. The in vivo method (TG 405) involves instilling the substance into the eye of a rabbit and scoring the effects on the cornea, iris, and conjunctiva.[25][26][27][28] The in vitro Reconstructed human Cornea-like Epithelium (RhCE) test method (TG 492) assesses cell viability in a reconstructed human corneal model after exposure to the test chemical.[29][30][31]

Handling and Storage Precautions

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

-

Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[4]

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[4]

-

Personal Protective Equipment (PPE): A comprehensive PPE plan is mandatory when handling this chemical.

| PPE Component | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if ventilation is inadequate. |

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials. It is sensitive to air and moisture.

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

First Aid Measures

Caption: First aid procedures for exposure to this compound.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[7]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

A systematic approach is required to safely manage a spill of this compound.

References

- 1. search.library.doc.gov [search.library.doc.gov]

- 2. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 3. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 4. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 5. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 6. spectro-oil.com [spectro-oil.com]

- 7. Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] OECD GUIDELINE FOR THE TESTING OF CHEMICALS The Up-and-Down Procedure for Acute Oral Toxicity: Proposed Test Guideline | Semantic Scholar [semanticscholar.org]

- 10. oecd.org [oecd.org]

- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. ir.nbu.ac.in [ir.nbu.ac.in]

- 14. m.youtube.com [m.youtube.com]

- 15. Acute toxicity testing | NC3Rs [nc3rs.org.uk]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. oecd.org [oecd.org]

- 18. uniube.br [uniube.br]

- 19. x-cellr8.com [x-cellr8.com]

- 20. iivs.org [iivs.org]

- 21. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. x-cellr8.com [x-cellr8.com]

- 23. sterlab-store.com [sterlab-store.com]

- 24. episkin.com [episkin.com]

- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 27. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 28. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 29. epa.gov [epa.gov]

- 30. criver.com [criver.com]

- 31. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Tetrahydrofurfurylamine: A Technical Guide to Chemical Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for (S)-Tetrahydrofurfurylamine. Understanding these parameters is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and guaranteeing the safety of laboratory personnel. This document summarizes key stability data, outlines experimental protocols for stability assessment, and provides visual guides for handling and potential degradation pathways.

Physicochemical Properties

This compound is a chiral cyclic amine with the following key physical and chemical properties.

| Property | Value |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 55 °C at 18 mmHg |

| Density | 0.98 g/mL at 25 °C |

| Flash Point | 46 °C (114.8 °F) - closed cup[1][2] |

| Refractive Index | n20/D 1.455 (lit.)[1][2][3] |

| Optical Activity | [α]20/D +12°, c = 2 in chloroform[1][2] |

Chemical Stability Profile

This compound is a stable compound under standard ambient conditions (room temperature). However, it possesses certain sensitivities that necessitate careful handling and storage to prevent degradation.

Key Stability Considerations:

-

Flammability: The compound is a flammable liquid and its vapors can form explosive mixtures with air.[4][5] Vapors may travel to a source of ignition and flash back.[4][5]

-

Hygroscopicity and Air Sensitivity: this compound is hygroscopic and air-sensitive.[6][7] Exposure to moist air can lead to degradation. It is recommended to store it under an inert atmosphere, such as nitrogen.[6][7]

-

Incompatible Materials: It is incompatible with a range of substances that can induce hazardous reactions. These include:

-

Hazardous Reactions: Exothermic reactions can occur with acid halides and peroxi compounds. Contact with strong reducing agents, such as hydrides, can generate flammable gaseous hydrogen.[5]

-

Polymerization: May polymerize explosively when heated or involved in a fire.[4][5]

Recommended Storage Conditions

To ensure the long-term stability and quality of this compound, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool place.[4][8] The recommended storage temperature is typically found on the product label. | To minimize the risk of thermal degradation and polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen).[6][7] | To prevent degradation due to air and moisture sensitivity. |

| Container | Keep container tightly closed.[4][6][8] Ground and bond containers when transferring material.[4][8] | To prevent contamination and exposure to air and moisture. Grounding prevents static discharge, which can be an ignition source. |

| Light Exposure | Protected from light. | To prevent photolytic degradation. |

| Ventilation | Store in a dry and well-ventilated place.[4][6][8] | To dissipate any vapors and prevent the formation of flammable mixtures. |

| Location | Store in a flammables area, away from heat, sparks, open flames, and other ignition sources.[4][6][8] | To mitigate the risk of fire and explosion. |

Experimental Protocols for Stability Assessment

Long-Term Stability Study Protocol

This protocol is designed to evaluate the stability of this compound under recommended storage conditions over an extended period.

-

Sample Preparation: Use at least three different batches of this compound. Package the samples in containers that simulate the proposed storage and distribution packaging.[9]

-

Storage Conditions: Store the samples at the long-term storage condition, for example, 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH.[10]

-

Testing Frequency: Test the samples at regular intervals. A typical schedule is every 3 months for the first year, every 6 months for the second year, and annually thereafter for the duration of the proposed shelf-life.[9][10]

-

Analytical Methods: Employ a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assay the purity of this compound and quantify any degradation products. The method should be able to separate the active ingredient from any impurities and degradants.

-

Evaluation: Analyze the data for any significant changes in purity, appearance, or the formation of degradation products over time to establish a re-test period or shelf-life.[9]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are conducted to identify potential degradation products and pathways, and to establish the specificity of the analytical method.[6][11] The compound is subjected to conditions more severe than accelerated stability testing.[6]

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents, as well as solid samples.

-

Stress Conditions: Expose the samples to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at room temperature, with heating if no degradation is observed.

-

Base Hydrolysis: 0.1 M NaOH at room temperature, with heating if necessary.

-

Oxidation: 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Stress: Heat the solid sample (e.g., at 60-80°C) and a solution of the sample.

-

Photolytic Stress: Expose the solid sample and a solution to a combination of UV and visible light, with a minimum exposure of 1.2 million lux hours and 200 watt hours/square meter.[6]

-

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to identify the mass of the degradation products.

-

Evaluation: The goal is to achieve a target degradation of 5-20%. The results help in understanding the degradation pathways and in the structural elucidation of the degradation products.[6]

Visualizations

Recommended Storage and Handling Workflow

The following diagram illustrates the recommended workflow for the safe storage and handling of this compound.

Caption: Recommended storage and handling workflow for this compound.

Potential Degradation Pathways and Incompatibilities

This diagram outlines the potential degradation pathways and chemical incompatibilities for this compound based on its known reactivity.

Caption: Potential degradation pathways and incompatibilities of this compound.

References

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. (S)-(+)-テトラヒドロフルフリルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. (R)-(-)-四氢糠胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmastate.academy [pharmastate.academy]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. ema.europa.eu [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

- 11. scispace.com [scispace.com]

The Genesis of a Versatile Amine: A Technical Guide to the Discovery and Synthesis of Tetrahydrofurfurylamine

For Immediate Release

A comprehensive whitepaper detailing the historical discovery and evolution of synthetic routes for Tetrahydrofurfurylamine (THFA), a pivotal intermediate in the pharmaceutical and specialty chemical industries. This guide provides an in-depth analysis for researchers, scientists, and professionals in drug development, offering a consolidated resource on the synthesis of this crucial compound.

Introduction

Tetrahydrofurfurylamine (THFA) is a valuable bifunctional organic compound, featuring a primary amine group attached to a tetrahydrofuran ring. This unique structure imparts a combination of nucleophilic and basic properties, making it a versatile building block in the synthesis of a wide array of more complex molecules. Its applications span from being a key intermediate in the production of pharmaceuticals and agrochemicals to its use in the formulation of surfactants and specialty polymers. This technical guide delves into the historical context of THFA's discovery and chronicles the development of its synthetic methodologies, providing a detailed overview for the scientific community.

A Historical Perspective: The Dawn of Furan Chemistry

The journey to understanding and synthesizing tetrahydrofurfurylamine is intrinsically linked to the broader exploration of furan chemistry. While a definitive first synthesis of THFA in a singular, dated report remains elusive in early literature, its conceptualization and eventual synthesis can be traced back to the pioneering work on the hydrogenation of furan derivatives.

A seminal paper by Homer Adkins and Ralph Connor published in the Journal of the American Chemical Society in 1931 laid the groundwork for the reduction of the furan ring.[1][2][3] Their work on the catalytic hydrogenation of organic compounds over copper chromite demonstrated the feasibility of saturating the furan nucleus, a critical step towards the synthesis of tetrahydrofuran derivatives.[1][2][3]

The mid-20th century saw the emergence of industrial processes for the production of furfurylamine and its hydrogenated counterpart, THFA. A notable 1956 patent describes a process for the preparation of tetrahydrofurfurylamine by the catalytic liquid-phase hydrogenation of furfurylamine.[4] This and other similar patents from that era signify the growing commercial importance of THFA and the drive to develop efficient and scalable synthetic routes.

Key Synthetic Methodologies

The synthesis of tetrahydrofurfurylamine is predominantly achieved through two primary pathways: the hydrogenation of furfurylamine and the reductive amination of furfural or furfuryl alcohol.

Hydrogenation of Furfurylamine

This method involves the direct catalytic hydrogenation of furfurylamine, where the furan ring is saturated to yield the tetrahydrofuran structure.

-

Apparatus: An Adkins type hydrogenation apparatus or a similar high-pressure reactor.

-

Materials:

-

Furfurylamine

-

Water (or other suitable solvent)

-

Nickel catalyst (e.g., Raney Nickel)

-

-

Procedure:

-

A mixture of furfurylamine and water is introduced into the hydrogenation apparatus along with the nickel catalyst.

-

Hydrogen is introduced and maintained at a pressure of 1000 pounds per square inch.

-

The temperature is maintained at 60°C.

-

The reaction mixture is agitated for approximately four and a half hours, or until hydrogen absorption ceases.

-

The apparatus is cooled, and the pressure is released.

-

The reaction mixture is filtered to remove the catalyst.

-

The filtrate is distilled to remove water and any unreacted furfurylamine, yielding tetrahydrofurfurylamine.[4]

-

Reductive Amination of Furfural and Furfuryl Alcohol

Reductive amination is a versatile and widely used method for the synthesis of amines. In the context of THFA synthesis, this process can start from either furfural (an aldehyde) or furfuryl alcohol. The reaction typically proceeds in a one-pot manner where the carbonyl group (or the alcohol, which is in equilibrium with the aldehyde) reacts with ammonia to form an imine intermediate. This intermediate is then immediately hydrogenated in the presence of a catalyst to form the final amine product.

-

Apparatus: A high-pressure autoclave or reactor.

-

Materials:

-

Furfural

-

Ammonia (aqueous or as a solution in a suitable solvent)

-

Hydrogen gas

-

Catalyst (e.g., Raney Nickel, Palladium on carbon)

-

Solvent (e.g., dioxane, water)

-

-

Procedure:

-

The autoclave is charged with the solvent, catalyst, and ammonia.

-

The reactor is sealed and purged with hydrogen.

-

The mixture is heated to the desired reaction temperature (e.g., 130°C) and pressurized with hydrogen to the desired pressure (e.g., 2.0 MPa).

-

Furfural is then introduced into the reactor.

-

The reaction is allowed to proceed for a set time (e.g., 3 hours) with continuous stirring.

-

After the reaction is complete, the reactor is cooled, and the pressure is released.

-

The catalyst is separated by filtration.

-

The product, tetrahydrofurfurylamine, is isolated from the reaction mixture, typically through distillation.

-

Quantitative Data on Synthesis Methods

The efficiency of tetrahydrofurfurylamine synthesis is highly dependent on the chosen catalyst and reaction conditions. The following tables summarize key quantitative data from various studies to allow for a comparative analysis.

| Starting Material | Catalyst | Temperature (°C) | Pressure (MPa H₂) | Time (h) | Conversion (%) | Yield of THFA (%) | Reference |

| Furfurylamine | Nickel | 60 | ~6.9 | 4.5 | 97 | 100 (of converted) | [4] |

| Furfuryl Alcohol | Raney® Ni | 180 | 1.0 | - | - | 94.0 | [5] |

| Furfural | Raney Ni | 130 | 2.0 | 3 | 100 | - (selectivity to furfurylamine was 96.3%) | [6] |

| Furfural | Pd/Al₂O₃ | 25 | 0.1 | - | >90 (for secondary/tertiary amines) | - |

Reaction Mechanisms and Pathways

The synthesis of tetrahydrofurfurylamine via reductive amination involves a series of well-defined steps. Understanding these mechanisms is crucial for optimizing reaction conditions and catalyst selection.

Reductive Amination of Furfural

The reductive amination of furfural to THFA proceeds through the following key steps:

-

Imine Formation: The carbonyl group of furfural reacts with ammonia in a nucleophilic addition-elimination reaction to form a furfurylimine intermediate.

-

Hydrogenation of the Imine: The C=N double bond of the imine is then hydrogenated in the presence of a catalyst to form furfurylamine.

-

Hydrogenation of the Furan Ring: Subsequently, the furan ring of furfurylamine is hydrogenated to yield tetrahydrofurfurylamine. The order of these hydrogenation steps can sometimes vary depending on the catalyst and reaction conditions.

Reductive Amination of Furfuryl Alcohol

When starting from furfuryl alcohol, the reaction mechanism involves an initial dehydrogenation step:

-

Dehydrogenation: The alcohol is first dehydrogenated on the catalyst surface to form furfural.

-

Imine Formation and Hydrogenation: The subsequent steps are then identical to the reductive amination of furfural.

Industrial Production and Workflow

The industrial production of tetrahydrofurfurylamine is a well-established process that prioritizes efficiency, safety, and cost-effectiveness. The general workflow involves the catalytic reductive amination of furfural or furfuryl alcohol in a continuous or batch process.

Conclusion

The synthesis of tetrahydrofurfurylamine has evolved significantly from the early explorations of furan chemistry to the highly optimized industrial processes of today. The development of efficient catalytic systems, particularly for reductive amination, has been a key driver of this progress. This technical guide provides a comprehensive overview of the historical context, key synthetic methodologies, quantitative data, and mechanistic pathways related to THFA synthesis. It is intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, fostering further innovation in the synthesis and application of this important molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and characterization of Cu-Cr-O nanocomposites [journal.hep.com.cn]

- 3. real.mtak.hu [real.mtak.hu]

- 4. US2739159A - Process for the preparation of tetrahydrofurfurylamine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. sandermanpub.net [sandermanpub.net]

An In-depth Technical Guide to the Properties of Racemic vs. Enantiopure Tetrahydrofurfurylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrofurfurylamine (THFA) is a versatile chiral molecule with a wide range of applications in the pharmaceutical and chemical industries. As with many chiral compounds, the individual enantiomers of THFA may exhibit distinct physicochemical and biological properties compared to the racemic mixture. This technical guide provides a comprehensive comparison of racemic and enantiopure THFA, focusing on their physicochemical characteristics, synthesis, chiral separation, and known biological implications. Due to the limited availability of direct comparative studies on THFA enantiomers, this guide also draws upon data from structurally similar chiral amines to infer potential differences and highlight the importance of stereospecific analysis.

Introduction

Tetrahydrofurfurylamine, a heterocyclic amine, possesses a stereocenter at the C2 position of the tetrahydrofuran ring, giving rise to two enantiomers: (S)-(+)-tetrahydrofurfurylamine and (R)-(-)-tetrahydrofurfurylamine. While often used as a racemic mixture, the distinct three-dimensional arrangement of each enantiomer can lead to significant differences in their interactions with other chiral molecules, such as biological receptors and enzymes.[1][2] This can result in varied pharmacological, toxicological, and pharmacokinetic profiles.[3][4] Understanding these differences is crucial for drug development, where the therapeutic efficacy of a chiral drug may reside in a single enantiomer, while the other may be inactive or even contribute to adverse effects.[5]

Physicochemical Properties

The fundamental physicochemical properties of the racemic mixture and individual enantiomers of tetrahydrofurfurylamine are summarized in Table 1. While enantiomers share identical physical properties in an achiral environment (e.g., boiling point, density), they differ in their interaction with plane-polarized light.[6] Properties such as melting point and solubility can differ between a racemate and its corresponding enantiomers due to differences in crystal lattice packing.[7][8]

Table 1: Physicochemical Properties of Racemic and Enantiopure Tetrahydrofurfurylamine

| Property | Racemic Tetrahydrofurfurylamine | (S)-(+)-Tetrahydrofurfurylamine | (R)-(-)-Tetrahydrofurfurylamine |

| CAS Number | 4795-29-3 | 7175-81-7 | 7202-43-9 |

| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol [9] | 101.15 g/mol | 101.15 g/mol [10] |

| Appearance | Colorless to light yellow liquid[9] | Liquid | Liquid |

| Boiling Point | 153-154 °C at 744 mmHg | 55 °C at 18 mmHg | 55 °C at 18 mmHg |

| Density | 0.98 g/mL at 25 °C | 0.98 g/mL at 25 °C | 0.98 g/mL at 25 °C[10] |

| Refractive Index (n20/D) | 1.454 | 1.455 | 1.455 |

| Optical Rotation ([α]20/D) | Not Applicable | +12° (c=2 in chloroform) | -12° (c=2 in chloroform) |

| Flash Point | 43 °C (closed cup) | 46 °C (closed cup) | 46 °C (closed cup) |

Data compiled from various chemical supplier specifications and PubChem.[9][10]

Synthesis and Chiral Separation

Synthesis of Racemic Tetrahydrofurfurylamine

Racemic tetrahydrofurfurylamine is commonly synthesized via the reductive amination of furfural or furfuryl alcohol. A typical industrial method involves the reaction of furfuryl alcohol with ammonia in the presence of a nickel-based catalyst, such as Raney® nickel, under hydrogen pressure.[11][12] This process efficiently converts the alcohol group to a primary amine while simultaneously hydrogenating the furan ring.

Synthesis of Enantiopure Tetrahydrofurfurylamine

The preparation of enantiomerically pure THFA can be achieved through two primary strategies: asymmetric synthesis or resolution of the racemic mixture.

-

Asymmetric Synthesis: This approach involves the use of chiral catalysts or starting materials to stereoselectively synthesize the desired enantiomer. For instance, chiral rhodium complexes can be employed for the asymmetric hydrogenation of corresponding enamines.

-

Chiral Resolution: This is a more common method for obtaining enantiopure THFA. It involves the separation of the enantiomers from the racemic mixture. A widely used technique is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid. The resulting diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by treating the separated diastereomeric salt with a base.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Chiral HPLC is a powerful analytical technique for separating and quantifying the enantiomers of THFA, as well as for determining enantiomeric excess (ee).[13][14][15]

Objective: To separate and quantify the (R)- and (S)-enantiomers of tetrahydrofurfurylamine.

Materials and Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H).

-

HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA).

-

Racemic, (R)-, and (S)-tetrahydrofurfurylamine standards.

-

0.45 µm syringe filters.

Chromatographic Conditions (starting point):

-

Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Column Temperature: 25 °C.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare stock solutions of racemic, (R)-, and (S)-THFA standards in the mobile phase at a concentration of 1 mg/mL.

-

Sample Preparation: Dilute the sample containing THFA in the mobile phase to a suitable concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.

-

Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

-

Peak Identification: Identify the peaks corresponding to the (R)- and (S)-enantiomers by comparing the retention times with those of the individual enantiomer standards.

-

Quantification and Enantiomeric Excess (ee) Calculation: Calculate the area of each enantiomer peak. The enantiomeric excess can be determined using the following formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100

Workflow for Chiral HPLC Method Development:

Caption: General workflow for chiral HPLC method development.

Biological Activity and Receptor Interactions

While specific comparative studies on the biological activity of THFA enantiomers are not extensively documented in publicly available literature, the principle of stereoselectivity in drug action is well-established.[1][16] Enantiomers of a chiral compound can exhibit significantly different affinities for biological targets, leading to variations in their pharmacological effects.[17]

Potential for Differential Receptor Binding

Many amine-containing compounds are known to interact with various receptors in the central nervous system. Of particular interest for molecules with a structural resemblance to known psychoactive compounds are the sigma (σ) receptors.[18] Sigma receptors are a unique class of proteins that are implicated in a wide range of cellular functions and are targets for various therapeutic agents.[19][20] It is plausible that the enantiomers of THFA could exhibit differential binding affinities for σ₁ and σ₂ receptors.

Hypothetical Signaling Pathway Interaction:

Caption: Hypothetical differential binding of THFA enantiomers to a receptor.

Pharmacokinetic Considerations

The absorption, distribution, metabolism, and excretion (ADME) of chiral drugs can be stereoselective.[3][21][22][23] This means that the two enantiomers may have different pharmacokinetic profiles, leading to variations in their plasma concentrations and duration of action. For instance, one enantiomer might be metabolized more rapidly by cytochrome P450 enzymes, resulting in a shorter half-life compared to the other enantiomer.

Experimental Workflow for Pharmacokinetic Study:

Caption: Workflow for a comparative pharmacokinetic study of THFA isomers.

Conclusion

While direct comparative data on the biological properties of racemic versus enantiopure tetrahydrofurfurylamine is limited, the fundamental principles of stereochemistry in drug action strongly suggest that significant differences may exist. The physicochemical properties of the individual enantiomers are distinct from the racemic mixture in terms of their optical activity, and potentially their solid-state properties. The synthesis of enantiopure THFA is achievable through established methods of asymmetric synthesis or chiral resolution.

For researchers and drug development professionals, it is imperative to consider the potential for stereoselective biological activity and pharmacokinetics. The development of a single enantiomer drug can offer improved therapeutic efficacy and a better safety profile compared to the racemate.[5] Further research is warranted to fully elucidate the distinct pharmacological and toxicological profiles of (S)- and (R)-tetrahydrofurfurylamine. The experimental protocols and workflows provided in this guide offer a framework for conducting such critical investigations.

References

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. ardena.com [ardena.com]

- 3. Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (R)-(-)-Tetrahydrofurfurylamine | C5H11NO | CID 2734124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sigma Receptors [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics of fenfluramine enantiomers in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pharmacokinetics of prenylamine racemate and enantiomers in man - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Asymmetric Synthesis: A Deep Dive into Chiral Amines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chiral amines are fundamental building blocks in the world of organic chemistry, playing a pivotal role in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other biologically active molecules. Their significance lies in their stereochemistry; the specific three-dimensional arrangement of atoms in a chiral amine can dramatically influence its biological activity. It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine moiety, underscoring the critical need for efficient and stereoselective methods for their synthesis. This guide provides a comprehensive overview of the core methodologies for preparing enantiomerically pure amines, presents quantitative data for key transformations, details experimental protocols, and visualizes essential workflows and biological pathways.

I. The Significance of Chirality in Amine-Containing Pharmaceuticals

The physiological effects of a chiral drug are often dictated by a single enantiomer, the other being either inactive or, in some cases, responsible for undesirable side effects. The classic and tragic example of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of stereochemical purity in drug design and development. Consequently, the ability to selectively synthesize one enantiomer of a chiral amine is a paramount objective in modern medicinal chemistry.

Chiral amines are not only integral components of final drug structures but also serve as indispensable tools in asymmetric synthesis. They are widely employed as chiral catalysts, ligands for transition metals, and resolving agents for the separation of racemic mixtures.

II. Key Synthetic Strategies for Chiral Amines

The synthesis of enantiomerically enriched amines can be broadly categorized into three main approaches: asymmetric synthesis, kinetic resolution, and biocatalysis. Each strategy offers distinct advantages and is chosen based on the specific target molecule, desired scale of production, and economic considerations.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis aims to directly create the desired chiral amine from a prochiral precursor, ideally with high enantioselectivity. One of the most powerful and widely used methods in this category is the asymmetric hydrogenation of imines.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines: This method involves the reduction of a prochiral imine using a chiral transition metal catalyst, typically based on iridium, rhodium, or palladium, coordinated to a chiral ligand. The choice of ligand is crucial for achieving high enantioselectivity.

Table 1: Asymmetric Hydrogenation of N-Aryl Imines Catalyzed by an Iridium Complex

| Entry | Substrate (Imine) | Catalyst Loading (mol%) | H₂ Pressure (atm) | Yield (%) | ee (%) | Reference |

| 1 | N-(1-phenylethylidene)aniline | 0.5 | 50 | 98 | 98 | [1] |

| 2 | N-(1-(4-methoxyphenyl)ethylidene)aniline | 0.5 | 50 | 99 | 97 | [1] |

| 3 | N-(1-(naphthalen-2-yl)ethylidene)aniline | 0.5 | 50 | 97 | 99 | [1] |

ee : enantiomeric excess

Kinetic Resolution: Separating Enantiomers Based on Reactivity

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the separation of the unreacted, slower-reacting enantiomer and the product derived from the faster-reacting enantiomer. A significant drawback of this method is that the maximum theoretical yield for a single enantiomer is 50%. However, when combined with in situ racemization of the starting material, a dynamic kinetic resolution (DKR) can be achieved, allowing for a theoretical yield of 100%.

Lipase-Catalyzed Kinetic Resolution of Amines: Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic amines through acylation.

Table 2: Dynamic Kinetic Resolution of Primary Amines

| Entry | Substrate (Amine) | Racemization Catalyst | Resolution Catalyst | Acyl Donor | Yield (%) | ee (%) | Reference |

| 1 | 1-Phenylethylamine | Pd/AlO(OH) | Novozym-435 | Ethyl acetate | 99 | 99 | [2][3] |

| 2 | 1-(4-Chlorophenyl)ethylamine | Pd/AlO(OH) | Novozym-435 | Ethyl acetate | 98 | 99 | [2][3] |

| 3 | 1-Indanamine | Pd/AlO(OH) | Novozym-435 | Ethyl acetate | 95 | 98 | [2][3] |

Biocatalysis: Harnessing the Power of Enzymes

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines. Enzymes offer exquisite chemo-, regio-, and stereoselectivity, operate under mild reaction conditions, and are environmentally benign. Transaminases (TAs), also known as aminotransferases, are a particularly important class of enzymes for this purpose.

Transaminase-Mediated Asymmetric Synthesis: ω-Transaminases (ω-TAs) catalyze the transfer of an amino group from an amine donor (e.g., L-alanine or isopropylamine) to a prochiral ketone, generating a chiral amine and a ketone byproduct. The equilibrium of this reaction can be unfavorable, but various strategies have been developed to drive it towards the product side, such as using a large excess of the amine donor or removing the ketone byproduct.

A prominent industrial application of this technology is the synthesis of Sitagliptin, a drug used to treat type 2 diabetes. An engineered (R)-selective transaminase was developed to produce the chiral amine intermediate with high efficiency and stereoselectivity.

Table 3: Biocatalytic Synthesis of a Sitagliptin Intermediate using an Engineered Transaminase

| Substrate Concentration (mM) | Amine Donor | Conversion (%) | ee (%) | Reference |

| 100 | Isopropylamine | >99 | >99.5 | [4] |

| 140 | Isopropylamine | 81.9 | 99 | [5] |

III. Detailed Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of an N-Aryl Imine

Reaction: Synthesis of (S)-N-(1-phenylethyl)aniline

Materials:

-

N-(1-phenylethylidene)aniline (1.0 mmol, 195.3 mg)

-

[Ir(cod)Cl]₂ (0.0025 mmol, 1.7 mg)

-

(S)-SEGPHOS (0.0055 mmol, 3.4 mg)

-

Toluene (5 mL)

-

Hydrogen gas

Procedure:

-

In a glovebox, a Schlenk flask is charged with [Ir(cod)Cl]₂ and (S)-SEGPHOS.

-

Anhydrous and degassed toluene is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst.

-

N-(1-phenylethylidene)aniline is added to the flask.

-

The flask is sealed, removed from the glovebox, and connected to a hydrogen line.

-

The flask is purged with hydrogen gas three times.

-

The reaction mixture is stirred under a hydrogen atmosphere (50 atm) at room temperature for 24 hours.

-

Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the chiral amine product.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: Dynamic Kinetic Resolution of 1-Phenylethylamine

Materials:

-

Racemic 1-phenylethylamine (1.0 mmol, 121.2 mg)

-

Pd/AlO(OH) nanocatalyst (1 mol% Pd)

-

Novozym-435 (immobilized lipase) (30 mg)

-

Ethyl acetate (5.0 mmol, 0.49 mL)

-

Toluene (5 mL)

-

Molecular sieves (4 Å, 100 mg)

Procedure:

-

A mixture of racemic 1-phenylethylamine, Pd/AlO(OH) nanocatalyst, Novozym-435, and molecular sieves is placed in a reaction vial.

-

Toluene and ethyl acetate are added to the vial.

-

The vial is sealed and the reaction mixture is stirred at 70 °C for 48 hours.

-

After cooling to room temperature, the solid catalysts and molecular sieves are removed by filtration.

-

The solvent and excess ethyl acetate are removed under reduced pressure.

-

The resulting mixture of the unreacted (R)-amine and the (S)-acetamide is separated by column chromatography.

-

The enantiomeric excess of the unreacted amine and the product is determined by chiral GC or HPLC analysis.

Protocol 3: Transaminase-Mediated Synthesis of a Sitagliptin Intermediate

Reaction: Asymmetric amination of pro-sitagliptin ketone

Materials:

-

Pro-sitagliptin ketone (100 mM)

-

Engineered (R)-selective transaminase (e.g., from Codexis)

-